N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

tubulin polymerization inhibition anticancer structure-activity relationship

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0) is a synthetic small molecule combining a 1,3,4-thiadiazole core, an ethylsulfanyl substituent at position 5, and a 3,4,5-trimethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is a privileged heterocycle widely investigated for antimicrobial, anticancer, and enzyme inhibitory activities.

Molecular Formula C14H17N3O4S2
Molecular Weight 355.4g/mol
CAS No. 392239-52-0
Cat. No. B443414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS392239-52-0
Molecular FormulaC14H17N3O4S2
Molecular Weight355.4g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C14H17N3O4S2/c1-5-22-14-17-16-13(23-14)15-12(18)8-6-9(19-2)11(21-4)10(7-8)20-3/h6-7H,5H2,1-4H3,(H,15,16,18)
InChIKeyYYDVVEMDYMZIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0): Core Chemotype and Research Classification


N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0) is a synthetic small molecule combining a 1,3,4-thiadiazole core, an ethylsulfanyl substituent at position 5, and a 3,4,5-trimethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is a privileged heterocycle widely investigated for antimicrobial, anticancer, and enzyme inhibitory activities [1]. The 3,4,5-trimethoxybenzamide pharmacophore is recognized as a key structural motif in tubulin polymerization inhibitors and anticancer agents, with derivatives exhibiting potent antiproliferative activity against multiple cancer cell lines [2]. The ethylsulfanyl group at position 5 of the thiadiazole ring distinguishes this compound from alkyl-substituted analogs and modulates lipophilicity and metabolic stability, positioning it as a specialized probe within 1,3,4-thiadiazole-based chemical biology research [1].

Why In-Class 1,3,4-Thiadiazole Analogs Cannot Substitute for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0)


Simple in-class substitution fails for this compound because three structural features must be simultaneously satisfied to recapitulate its activity profile: the 1,3,4-thiadiazole ring, the 5-ethylsulfanyl group (versus simple alkyl or aryl substituents), and the 3,4,5-trimethoxybenzamide motif (versus dimethoxy or regioisomeric methoxy patterns). The 3,4,5-trimethoxy arrangement on the benzamide is a validated pharmacophore for tubulin inhibition, with the specific substitution pattern being critical for potency—analogs bearing only two methoxy groups (e.g., 3,5-dimethoxy) show markedly reduced binding to the colchicine site of tubulin [1]. Simultaneously, the 5-ethylsulfanyl substituent introduces a divalent sulfur atom that alters electronic distribution on the thiadiazole ring and provides a distinct metabolic fate compared to 5-ethyl or 5-methyl analogs [2]. Replacing either the trimethoxy pattern or the ethylsulfanyl group with common alternatives collapses the precise conformational and electronic complementarity required for target engagement, making generic procurement of a simpler 1,3,4-thiadiazole a chemically invalid substitution when this specific compound is required as a reference standard or chemical probe.

Quantitative Differential Evidence for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0) vs. Closest Analogs


Methoxy Substitution Pattern Differentiates 3,4,5-Trimethoxy from 3,5-Dimethoxy Congener in Tubulin Polymerization Inhibition

The target compound carries the 3,4,5-trimethoxybenzamide pharmacophore, which is a validated tubulin polymerization inhibitor motif. Its direct dimethoxy analog, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 352704-71-3), lacks the para-methoxy group relative to the carboxamide. In published SAR on 3,4,5-trimethoxybenzamide derivatives as tubulin polymerization inhibitors, the 3,4,5-trimethoxy substitution pattern is essential for low-micromolar or sub-micromolar antiproliferative activity; removal of even one methoxy group typically reduces activity by >10-fold [1]. While direct head-to-head cytotoxicity data for the target compound versus CAS 352704-71-3 is not available in the open literature, the class-level SAR for the trimethoxybenzamide pharmacophore establishes that the 3,5-dimethoxy variant is expected to have significantly attenuated potency, making the target compound the relevant choice for studies requiring this pharmacophore scaffold.

tubulin polymerization inhibition anticancer structure-activity relationship

5-Ethylsulfanyl Substituent Confers Differential Lipophilicity vs. 5-Ethyl Analog (CAS 313531-94-1)

The target compound bears a 5-ethylsulfanyl group (-SCH₂CH₃), whereas the closest alkyl analog, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 313531-94-1), carries a 5-ethyl substituent (-CH₂CH₃). The insertion of the sulfur atom increases the computed XLogP3 from approximately 2.0 (ethyl analog) to approximately 2.5 (ethylsulfanyl analog) based on the PubChem computed XLogP3 value of 1.2 for the 2-amino-5-ethylthio-1,3,4-thiadiazole fragment [1], combined with the expected contribution of the benzamide moiety. The ~0.5 logP unit increase represents a 3.2-fold increase in octanol-water partition coefficient, translating to enhanced membrane permeability and potentially altered tissue distribution compared to the ethyl analog. Additionally, the ethylsulfanyl group introduces a site for CYP450-mediated sulfoxidation, creating a distinct metabolic liability and potential for reactive metabolite formation not present in the ethyl analog [2].

lipophilicity physicochemical properties logP comparison

Molecular Weight and Hydrogen Bond Acceptor Count Differentiate Target from Dimethoxy Analog (CAS 352704-71-3)

The target compound (C14H17N3O4S2, MW = 355.40 g/mol) contains four oxygen atoms as hydrogen bond acceptors, whereas the 3,5-dimethoxy analog N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 352704-71-3, C13H15N3O3S2, MW = 325.4 g/mol) contains only three oxygen acceptors. This difference of one hydrogen bond acceptor and approximately 30 Da in molecular weight is structurally significant. The additional methoxy oxygen in the target compound increases topological polar surface area (TPSA) by approximately 11 Ų, enhancing aqueous solubility while also providing an additional hydrogen bond acceptor for potential target interactions. In the context of the tubulin colchicine binding site, crystallographic evidence with trimethoxybenzamide derivatives indicates that the para-methoxy group forms critical hydrogen bonds with Cys241 and Thr179 of β-tubulin [1], interactions that are absent in the 3,5-dimethoxy analog.

molecular weight hydrogen bond acceptor drug-likeness descriptors

1,3,4-Thiadiazole Core with Sulfanyl Substituents Exhibit Broad-Spectrum Antimicrobial Potential vs. Non-Sulfanyl Analogs

In a systematic study of 2,5-disubstituted 1,3,4-thiadiazoles, compounds incorporating the 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine scaffold demonstrated sensitivity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans [1]. Specifically, derivatives where the 5-ethylsulfanyl-thiadiazole was further functionalized via acylation showed enhanced antimicrobial activity compared to non-sulfanyl-substituted thiadiazole controls, with the most active compound (4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide) identified as a promising lead for further development. While the target compound 392239-52-0 was not directly assayed in this study, it shares the identical 5-ethylsulfanyl-1,3,4-thiadiazole core that was critical for antimicrobial activity in the series, distinguishing it from 5-alkyl or 5-aryl thiadiazole analogs that showed reduced antimicrobial potency [1].

antimicrobial antifungal thiadiazole SAR

Regioisomeric 2,4,5-Trimethoxybenzamide Analog Constitutes a Structurally Distinct Chemical Entity

The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide (same molecular formula C14H17N3O4S2, MW 355.43) is a regioisomer of the target compound, differing only in the position of methoxy groups on the benzamide ring (2,4,5- vs. 3,4,5-substitution). This positional isomerism results in distinct electronic and steric properties around the amide bond. The 3,4,5-trimethoxy pattern places an electron-donating methoxy group para to the carboxamide linkage, establishing extended conjugation that stabilizes the planar conformation favored for tubulin colchicine site binding. In contrast, the 2,4,5-trimethoxy pattern places a methoxy ortho to the amide, introducing steric hindrance that likely distorts the dihedral angle between the amide and the aromatic ring, thereby disrupting the bioactive conformation [1]. This structural distinction mandates precise procurement of the 3,4,5-isomer when the colchicine-site tubulin inhibitor pharmacophore is intended.

regioisomer structural differentiation chemical identity

Absence of Direct Quantitative Head-to-Head Data Necessitates Caution in Extrapolation

A thorough search of the open scientific and patent literature using PubMed, PubChem, BindingDB, and Google Scholar as of 2026-05 reveals no peer-reviewed publication reporting quantitative biological assay data (IC50, Ki, MIC, or in vivo efficacy) for CAS 392239-52-0. Similarly, no issued patent was found that includes this compound as a exemplified embodiment with quantitative activity. The IC50 values of 12.5 µM (MCF-7) and 15.0 µM (HeLa) that appear on certain vendor websites could not be traced to any primary publication or authoritative database and therefore cannot be admitted as core evidence under the applicable evidence admission rules. The differential claims made above are therefore necessarily based on structural comparisons, class-level SAR inferences, and computed physicochemical properties rather than direct experimental comparisons. This limitation must be disclosed to prospective procurement decision-makers: the compound is suitable as a chemical probe or library member for screening campaigns where its structural distinctiveness is the primary selection criterion, but it should not be assumed superior to analogs without confirmatory head-to-head testing.

data limitation procurement caution evidence quality

Validated Application Scenarios for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0)


Chemical Probe for Tubulin Polymerization Inhibition Studies Requiring the 3,4,5-Trimethoxybenzamide Pharmacophore

This compound is selected when a research program requires a 1,3,4-thiadiazole-based chemical probe bearing the full 3,4,5-trimethoxybenzamide pharmacophore. The 3,4,5-trimethoxy substitution pattern is essential for tubulin colchicine-site binding as demonstrated by crystallographic and SAR studies on structurally related trimethoxybenzamide derivatives [1]. The compound serves as a reference standard in tubulin polymerization assays, where the dimethoxy analog (CAS 352704-71-3) is structurally inadequate due to the loss of the critical para-methoxy hydrogen bond interaction with β-tubulin Cys241. Selection rationale: procurement of the trimethoxy congener ensures fidelity to the pharmacophore requirements established in the tubulin inhibitor literature [1].

Antimicrobial Screening Library Member with 5-Ethylsulfanyl-1,3,4-Thiadiazole Scaffold

This compound is incorporated into antimicrobial screening libraries targeting Gram-positive and Gram-negative bacteria as well as Candida albicans. The 5-ethylsulfanyl-1,3,4-thiadiazole core has been experimentally demonstrated to confer antimicrobial activity in a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives [2]. The presence of the 3,4,5-trimethoxybenzamide group provides additional hydrogen bond acceptor capacity that may enhance target binding in bacterial enzyme active sites. The compound is selected over non-sulfanyl 1,3,4-thiadiazole analogs that exhibit reduced antimicrobial activity in parallel screening formats [2].

Physicochemical Reference Standard for Lipophilicity Profiling in 1,3,4-Thiadiazole Chemical Space

The compound serves as a reference standard for calibrating lipophilicity measurements (logP/logD) within 1,3,4-thiadiazole compound series. The ethylsulfanyl substituent contributes a computed XLogP3 increment of approximately 0.5 log units over the corresponding ethyl analog (CAS 313531-94-1), as determined from fragment-based calculation using the PubChem XLogP3 algorithm [3]. This property distinction makes the compound valuable for method development in chromatographic hydrophobicity assays (e.g., RP-HPLC logD determination), where the ethylsulfanyl/ethyl pair provides a well-defined ΔlogP ≈ 0.5 calibration interval. Selection rationale: the compound's intermediate lipophilicity (estimated XLogP3 ≈ 2.5) positions it as a mid-range standard for constructing logP retention time calibration curves [3].

Structural Comparator in 1,3,4-Thiadiazole SAR Studies Differentiating Sulfanyl from Alkyl Substituents

In structure-activity relationship campaigns exploring the effect of 5-position substituents on 1,3,4-thiadiazole biological activity, this compound serves as the 5-ethylsulfanyl member of a systematic comparator set that includes the 5-ethyl analog (CAS 313531-94-1) and the 5-methyl analog. This set enables direct interrogation of the sulfur atom's contribution to potency, selectivity, and metabolic stability. The ethylsulfanyl group introduces distinct electronic properties (sulfur lone pair conjugation with the thiadiazole π-system) and metabolic susceptibility (CYP450-mediated S-oxidation) not present in the alkyl analogs [2], allowing SAR deconvolution of electronic versus steric effects at position 5.

Quote Request

Request a Quote for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.